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An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

JT001 (also known as VV116 or Mindeudesivir) is an orally bioavailable, deuterated
hydrobromide salt of a remdesivir analog.[1] Developed as a prodrug of the active metabolite
GS-441524, JT001 is designed to overcome the intravenous administration limitation of
remdesivir.[1][2] Deuteration, the strategic replacement of hydrogen with its heavier isotope
deuterium, enhances the metabolic stability of the molecule, leading to an improved
pharmacokinetic profile.[3] JT001 has demonstrated potent antiviral activity against a broad
spectrum of coronaviruses, including SARS-CoV-2 and its variants of concern, by inhibiting the
viral RNA-dependent RNA polymerase (RdRp).[4][5] Extensive preclinical and clinical studies
have established its favorable safety, tolerability, and efficacy profile, positioning it as a
significant potential oral therapeutic for COVID-19.[6][7]
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Feature Description
Compound Name JT001, VV116, Mindeudesivir
Chemical Class Nucleoside analog prodrug

Inhibition of viral RNA-dependent RNA
polymerase (RdRp)

Mechanism of Action

Key Structural Feature Deuterated analog of remdesivir
Route of Administration Oral
Primary Indication Treatment of mild-to-moderate COVID-19

Mechanism of Action

JT001 is a prodrug that, upon oral administration, is rapidly and extensively metabolized to its
active parent nucleoside, GS-441524.[2][6] The intracellular activation of GS-441524 follows a
well-established pathway for nucleoside analogs, involving sequential phosphorylation by host
cell kinases to form the active nucleoside triphosphate (NTP) analog, GS-443902.[8][9]

This active triphosphate form acts as a competitive inhibitor of the natural adenosine
triphosphate (ATP) substrate for the viral RNA-dependent RNA polymerase (RdRp).[4]
Incorporation of the GS-443902 into the nascent viral RNA chain results in delayed chain
termination, thereby halting viral replication.[10] The deuteration of JT001 is designed to slow
down metabolic degradation, increasing the systemic exposure to the active metabolite.[3]
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Fig. 1: Intracellular activation pathway of JT001.
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Preclinical Antiviral Activity

JT001 has demonstrated potent and broad-spectrum antiviral activity against a range of
coronaviruses in preclinical in vitro and in vivo studies.

In Vitro Antiviral Efficacy

The in vitro antiviral activity of JT001 and its parent nucleoside, GS-441524, has been
evaluated in various cell lines against multiple coronaviruses.

] . Selectivity
Virus Cell Line Compound EC50 (pM) CC50 (pM)
Index (SI)
GS-441524
SARS-CoV-2 Vero E6 ~0.5 >100 >200
(deuterated)
HCoV-NL63 Caco-2 VV116 2.097 +£0.026  >100 >47.7
HCoV-229E MRC-5 VV116 2.351£0.072 >100 >42.5
HCoV-0C43 HCT-8 VV116 6.268 +0.123 >100 >15.9
FIPV CRFK VV116 0.665 +0.022 >100 >150.4
NCTC clone
MHV 929 VV116 1.498 £ 0.017 >100 >66.7

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; Sl Selectivity Index
(CC50/ECK0).

In Vivo Efficacy in Animal Models

In a mouse model of SARS-CoV-2 infection, oral administration of JT001 resulted in a
significant reduction in viral load and lung pathology.[7]
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Animal Model Treatment Group Dose Outcome
) ) High viral titers in lung
K18-hACE2 mice Vehicle Control )
tissue
_ Significant reduction
K18-hACE2 mice JT001 (VV116) Low dose ) o
in lung viral titers
Viral titers reduced
] ) below the limit of
K18-hACE2 mice JT001 (VV116) High dose

detection and reduced

lung injury

Clinical Development

JT001 has undergone extensive clinical evaluation in Phase 1, 2, and 3 clinical trials,

demonstrating a favorable safety and efficacy profile in humans.

Pharmacokinetics

Phase 1 studies in healthy volunteers have characterized the pharmacokinetic profile of
JT001's active metabolite, 116-N1.[6]

Table 4.1: Pharmacokinetic Parameters of 116-N1 in Healthy Adults (Single Ascending Dose)

Dose (mg) Cmax (ng/mL) Tmax (hr) AUCO-t t1/2 (hr)
(ng-h/mL)

25 103 15 536 4.86

50 211 15 1140 5.59

100 439 2.0 2580 5.76

200 851 2.0 5450 6.13

400 1630 2.5 12000 6.95

800 2860 2.5 24500 6.74

1200 2980 3.0 27600 6.82
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Data presented as mean values. Cmax: Maximum plasma concentration; Tmax: Time to
maximum plasma concentration; AUCO-t: Area under the plasma concentration-time curve from
time O to the last measurable concentration; t1/2: Elimination half-life.

Phase 3 Clinical Trial Efficacy

A pivotal Phase 3, randomized, double-blind, placebo-controlled trial (NCT05582629)
evaluated the efficacy and safety of JT001 in adults with mild-to-moderate COVID-19.[11]
Another Phase 3 trial (NCT05242042) compared JT001 to nirmatrelvir-ritonavir (Paxlovid).[12]

Table 4.2: Key Efficacy Endpoints from Phase 3 Clinical Trials

Trial ID Comparison Primary Endpoint Result

JT001 significantly

] ) shortened the time to
Time to sustained )
NCT05582629 JT001 vs. Placebo o sustained symptom
clinical recovery )
resolution compared

to placebo.

JT001 was non-
JTO01 vs. Time to sustained inferior to nirmatrelvir-
NCT05242042 ) o ) o ] o
Nirmatrelvir-Ritonavir clinical recovery ritonavir in time to

clinical recovery.

Safety and Tolerability

Across all clinical trials, JT001 has been well-tolerated with a favorable safety profile.[6] The
incidence of adverse events was comparable to or lower than that observed in the placebo and
active comparator arms.[7]

Experimental Protocols
In Vitro Antiviral Activity Assay (Cytopathic Effect
Reduction Assay)

o Cell Line: Vero EG6 cells are seeded in 96-well plates and cultured overnight to form a
confluent monolayer.
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Compound Preparation: JT001 is serially diluted in cell culture medium to achieve a range of
concentrations.

Virus Infection: The cell culture medium is removed, and cells are infected with SARS-CoV-2
at a specific multiplicity of infection (MOI).

Treatment: Following a 1-hour viral adsorption period, the virus-containing medium is
removed, and the cells are washed and incubated with the medium containing the various
concentrations of JT001.

Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

Quantification of Cytopathic Effect (CPE): CPE is visually scored under a microscope.
Alternatively, cell viability can be quantified using a colorimetric assay such as the MTT or
neutral red uptake assay.

Data Analysis: The 50% effective concentration (EC50) is calculated by non-linear regression
analysis of the dose-response curves. The 50% cytotoxic concentration (CC50) is
determined in parallel in uninfected cells.
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In Vitro Antiviral Assay Workflow
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Fig. 2: Workflow for in vitro antiviral activity assay.

Pharmacokinetic Analysis

» Sample Collection: Blood samples are collected from study participants at predefined time
points following oral administration of JT001.

e Plasma Separation: Plasma is separated from whole blood by centrifugation and stored at
-80°C until analysis.
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o Sample Preparation: Plasma samples are subjected to protein precipitation with a suitable
organic solvent (e.g., acetonitrile) to extract the analyte of interest (116-N1).

o LC-MS/MS Analysis: The extracted samples are analyzed using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method.

o Chromatography: A C18 reverse-phase column is typically used for chromatographic
separation.

o Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction
monitoring (MRM) mode is used for sensitive and selective detection of 116-N1 and its
internal standard.

o Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from
the plasma concentration-time data using non-compartmental analysis with software such as
WinNonlin.
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Pharmacokinetic Analysis Workflow
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Fig. 3: Workflow for pharmacokinetic analysis.

Conclusion

JT001 (VV116) represents a significant advancement in the development of oral antiviral
therapeutics for COVID-19. Its deuterated remdesivir analog structure confers favorable
pharmacokinetic properties, allowing for effective oral administration. The robust preclinical and
clinical data demonstrate its potent antiviral activity, favorable safety profile, and clinical efficacy
in patients with mild-to-moderate COVID-19. As an orally available inhibitor of the highly
conserved viral RdRp, JT001 holds promise as a valuable tool in the ongoing management of
SARS-CoV-2 infections.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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